molecular formula C10H21N B097364 N-Isobutylcyclohexylamine CAS No. 15443-52-4

N-Isobutylcyclohexylamine

Cat. No. B097364
CAS RN: 15443-52-4
M. Wt: 155.28 g/mol
InChI Key: ARHUUPGCYHESJV-UHFFFAOYSA-N
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Description

N-Isobutylcyclohexylamine is a chemical compound with the molecular formula C10H21N . It is achiral, meaning it does not exhibit chirality or handedness . The molecular weight of N-Isobutylcyclohexylamine is 155.2804 .


Molecular Structure Analysis

N-Isobutylcyclohexylamine contains a six-membered ring and a tertiary amine (aliphatic) . The structure of this compound can be represented by the SMILES notation: CC©CNC1CCCCC1 .

Scientific Research Applications

Analytical Chemistry and Toxicology

  • Characterization and Detection in Biological Matrices : N-Isobutylcyclohexylamine and related compounds have been characterized using techniques like gas chromatography and mass spectrometry. These methods are crucial for detecting these substances in biological fluids like blood and urine, aiding in forensic investigations and toxicological studies (De Paoli et al., 2013).

  • Syntheses and Analytical Characterizations : The rise of new psychoactive substances as 'research chemicals' has led to the synthesis and characterization of several N-alkyl-arylcyclohexylamines, including N-Isobutylcyclohexylamine. These studies are essential for identifying emerging substances of abuse (Wallach et al., 2016).

Biochemistry and Molecular Biology

  • Role in O-GlcNAcylation : Studies have explored the role of O-GlcNAcylation, a modification involving the addition of N-acetylglucosamine to proteins, in which compounds like N-Isobutylcyclohexylamine might play a part. This research is significant for understanding cellular processes and diseases like diabetes and neurodegeneration (Hart et al., 2011).

  • Protein Modification and Disease : The modification of proteins by O-GlcNAcylation, potentially involving compounds like N-Isobutylcyclohexylamine, is being studied for its role in insulin resistance, glucose toxicity, and other chronic diseases. This research could lead to new therapeutic approaches (Wang et al., 2009).

Materials Science and Engineering

  • Influence on Steel Corrosion Inhibition : Research has been conducted on the influence of substituents like N-Isobutylcyclohexylamine on corrosion inhibition in metals, providing valuable insights for industrial applications (Bastidas et al., 1997).

  • Photocatalytic Processes : N-Isobutylcyclohexylamine has been studied in the context of photocatalytic processes, such as the oxidation of cyclohexylamine, revealing potential applications in environmental remediation and industrial catalysis (Maldotti et al., 1994).

Drug Discovery and Pharmacology

  • Drug Metabolism Studies : The compound has been explored in the context of drug metabolism, particularly in the study of cytochrome P450 enzymes and their role in metabolizing pharmacologically active substances (Bae et al., 2008).

properties

IUPAC Name

N-(2-methylpropyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)8-11-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHUUPGCYHESJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934988
Record name N-(2-Methylpropyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutylcyclohexylamine

CAS RN

15443-52-4
Record name N-(2-Methylpropyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15443-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isobutylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015443524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylpropyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isobutylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ISOBUTYLCYCLOHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3AH2WFV4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Cai, X Yang, P Chen, X Liu, J Zhou, H Zhang - Bioorganic Chemistry, 2020 - Elsevier
… of the naphthalene ring compounds with N-cyclopropyl-methylcyclohexylamine, and the obtained compounds has almost the same inhibitory activity as the N-isobutylcyclohexylamine …
Number of citations: 11 www.sciencedirect.com
S Dasgupta - 2021 - ses.library.usyd.edu.au
The metabolic breakdown of the essential amino acid L-tryptophan is controlled by three dioxygenase enzymes: indoleamine-2,3-dioxygenase 1 (IDO1), indoleamine-2,3-dioxygenase …
Number of citations: 0 ses.library.usyd.edu.au

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